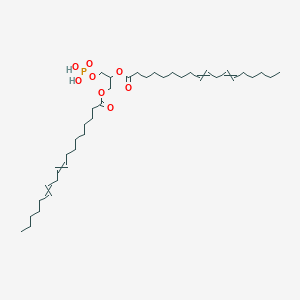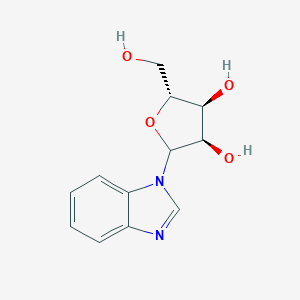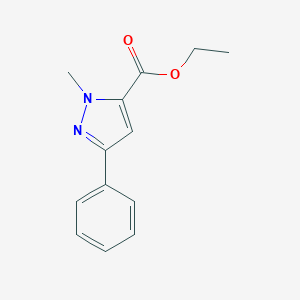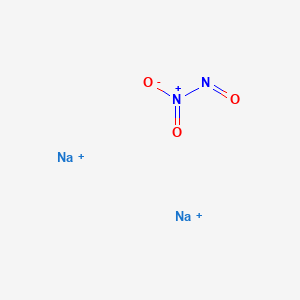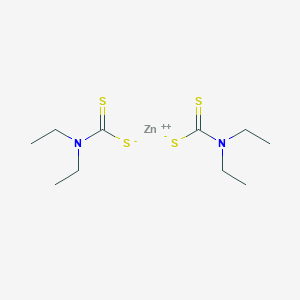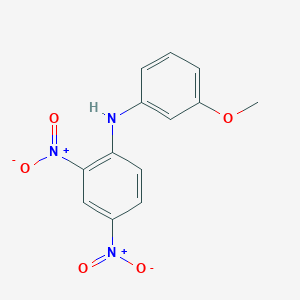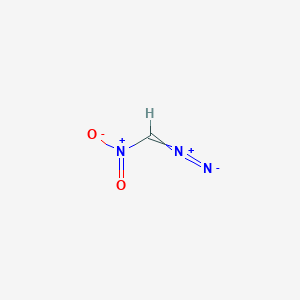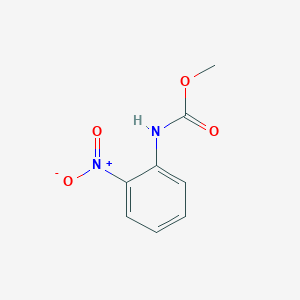
Carbamic acid, (2-nitrophenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-nitrophenyl)-, methyl ester is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields. It is also known as Methyl 2-nitrophenyl carbamate and has the chemical formula C8H8N2O4. This compound is synthesized through a simple and efficient method, which makes it an attractive option for researchers.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-nitrophenyl)-, methyl ester is not well understood. However, it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (2-nitrophenyl)-, methyl ester has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been shown to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in acetylcholine levels. Increased acetylcholine levels can have various physiological effects such as increased heart rate, increased respiratory rate, and increased gastrointestinal motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (2-nitrophenyl)-, methyl ester has several advantages for lab experiments. It is a simple and efficient compound to synthesize, and it is readily available. This compound has also been shown to have various scientific research applications, which make it an attractive option for researchers. However, one of the limitations of this compound is that its mechanism of action is not well understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of Carbamic acid, (2-nitrophenyl)-, methyl ester. One of the future directions is to further investigate its mechanism of action. Understanding the mechanism of action can provide insights into the physiological effects of this compound and its potential applications in various fields. Another future direction is to explore the synthesis of derivatives of Carbamic acid, (2-nitrophenyl)-, methyl ester. Derivatives of this compound can have different properties and can be used for various applications. Finally, future research can explore the potential use of Carbamic acid, (2-nitrophenyl)-, methyl ester as a fluorescent probe for the detection of various biomolecules.
Conclusion:
Carbamic acid, (2-nitrophenyl)-, methyl ester is a chemical compound with various scientific research applications. It is synthesized through a simple and efficient method and has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been used in the synthesis of various biologically active molecules. However, its mechanism of action is not well understood, which can make it challenging to interpret the results of experiments. Future research can explore its mechanism of action, the synthesis of derivatives, and its potential use as a fluorescent probe.
Métodos De Síntesis
Carbamic acid, (2-nitrophenyl)-, methyl ester is synthesized through the reaction of 2-nitrophenol with methyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out at room temperature, and the product is obtained in high yield. The chemical reaction can be represented as follows:
2-nitrophenol + methyl chloroformate → Carbamic acid, (2-nitrophenyl)-, methyl ester + hydrogen chloride
Aplicaciones Científicas De Investigación
Carbamic acid, (2-nitrophenyl)-, methyl ester has various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as carbamate esters, ureas, and amides. This compound has also been used as a starting material for the synthesis of biologically active molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Carbamic acid, (2-nitrophenyl)-, methyl ester has also been used in the synthesis of fluorescent probes, which can be used for the detection of various biomolecules.
Propiedades
Número CAS |
13725-30-9 |
|---|---|
Nombre del producto |
Carbamic acid, (2-nitrophenyl)-, methyl ester |
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
methyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
Clave InChI |
WOOLAWXOCLBPTI-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Otros números CAS |
13725-30-9 |
Sinónimos |
N-(2-Nitrophenyl)carbamic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



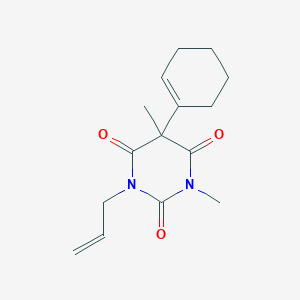
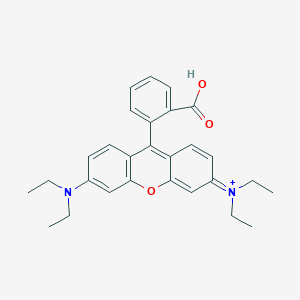
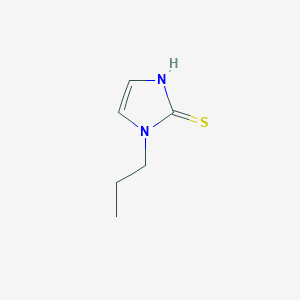
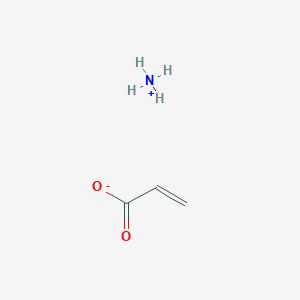
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
